4-Fluoronitrobenzene-d4
Overview
Description
4-Fluoronitrobenzene-d4, also known as 1,2,4,5-Tetradeuterio-3-fluoro-6-nitrobenzene, is a chemical compound with the molecular formula FC6D4NO2 . It is an isomer of fluoronitrobenzenes . This compound is used as a building block in the synthesis of many industrially useful compounds .
Synthesis Analysis
4-Fluoronitrobenzene can be synthesized from 4-nitrochlorobenzene using the Halex process . Another method involves the amination of 4-fluoronitrobenzene using methylamine aqueous solution .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula FC6D4NO2 . The molecular weight of this compound is 145.13 g/mol .Chemical Reactions Analysis
4-Fluoronitrobenzene can undergo amination using methylamine aqueous solution . This reaction is highly efficient and provides the desired product in high yield and excellent purity . Another reaction that 4-Fluoronitrobenzene can undergo is hydrogenation to give 4-fluoroaniline .Physical and Chemical Properties Analysis
4-Fluoronitrobenzene is a yellow solid that melts near room temperature . It has a density of 1.340 g/cm3 . The boiling point of this compound is 206 °C .Mechanism of Action
Safety and Hazards
Future Directions
4-Fluoronitrobenzene-d4 is an important building block in the preparation of various pharmaceuticals and dyes . Its use in continuous flow processing in fine chemical production has gained much attention . The development of simple, mild, and highly efficient methods for the mono-N-alkylation is still attractive in organic synthesis .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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